

HPLC analysis of "Calcium 2-oxo-3-phenylpropanoate"

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Compound of Interest

Compound Name: *Calcium 2-oxo-3-phenylpropanoate*

Cat. No.: *B1588136*

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An advanced reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the quantitative analysis of **Calcium 2-oxo-3-phenylpropanoate**. This application note provides a comprehensive protocol for the separation, identification, and quantification of this compound, which is a key component in certain pharmaceutical formulations.

Introduction

Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid. It is an alpha-keto acid analogue of the essential amino acid phenylalanine. This compound is of significant interest in the pharmaceutical industry, particularly in the management of chronic kidney disease, where it is used as a dietary supplement. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing **Calcium 2-oxo-3-phenylpropanoate**.

The method described herein utilizes a C18 stationary phase with an ion-pairing agent in the mobile phase to achieve optimal separation and peak shape. The procedure has been validated to ensure its specificity, precision, linearity, and accuracy, making it suitable for routine quality control analysis.

Quantitative Data Summary

The performance of this HPLC method was evaluated through a series of validation experiments. The key quantitative data are summarized in the tables below.

Table 1: Chromatographic Parameters and System Suitability

Parameter	Value
Retention Time (approx.)	20 min
Tailing Factor	< 2.0
Theoretical Plates	> 2000

Table 2: Method Validation Data

Validation Parameter	Result
Linearity Range	50-150% of assay concentration
Correlation Coefficient (r^2)	0.9999
Accuracy (% Recovery)	98-102%
Limit of Detection (LOD)	2.5 mg/L
Limit of Quantitation (LOQ)	8.3 mg/L
Precision (%RSD)	< 2.0%

Experimental Protocols

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. A Waters HPLC system (Model: 2489) or equivalent is suitable.
- Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase A: Prepare a buffer by dissolving 3.0 g of Tetra-n-butyl ammonium hydrogen sulfate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a suitable reagent if

necessary.

- Mobile Phase B: Acetonitrile (HPLC grade).
- Gradient Program: A gradient elution is employed. The specific gradient will depend on the other components in the sample but should be optimized to achieve a retention time of approximately 20 minutes for **Calcium 2-oxo-3-phenylpropanoate**.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled at 35°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10-20 µL.

Preparation of Standard and Sample Solutions

- Standard Stock Solution: Accurately weigh a suitable amount of **Calcium 2-oxo-3-phenylpropanoate** reference standard and dissolve it in a known volume of a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.
- Sample Preparation: For bulk drug analysis, accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute to a suitable concentration within the calibration range. For tablet analysis, grind a number of tablets to a fine powder, accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, and extract it with the diluent. The extract may need to be sonicated and filtered through a 0.45 µm syringe filter before injection.

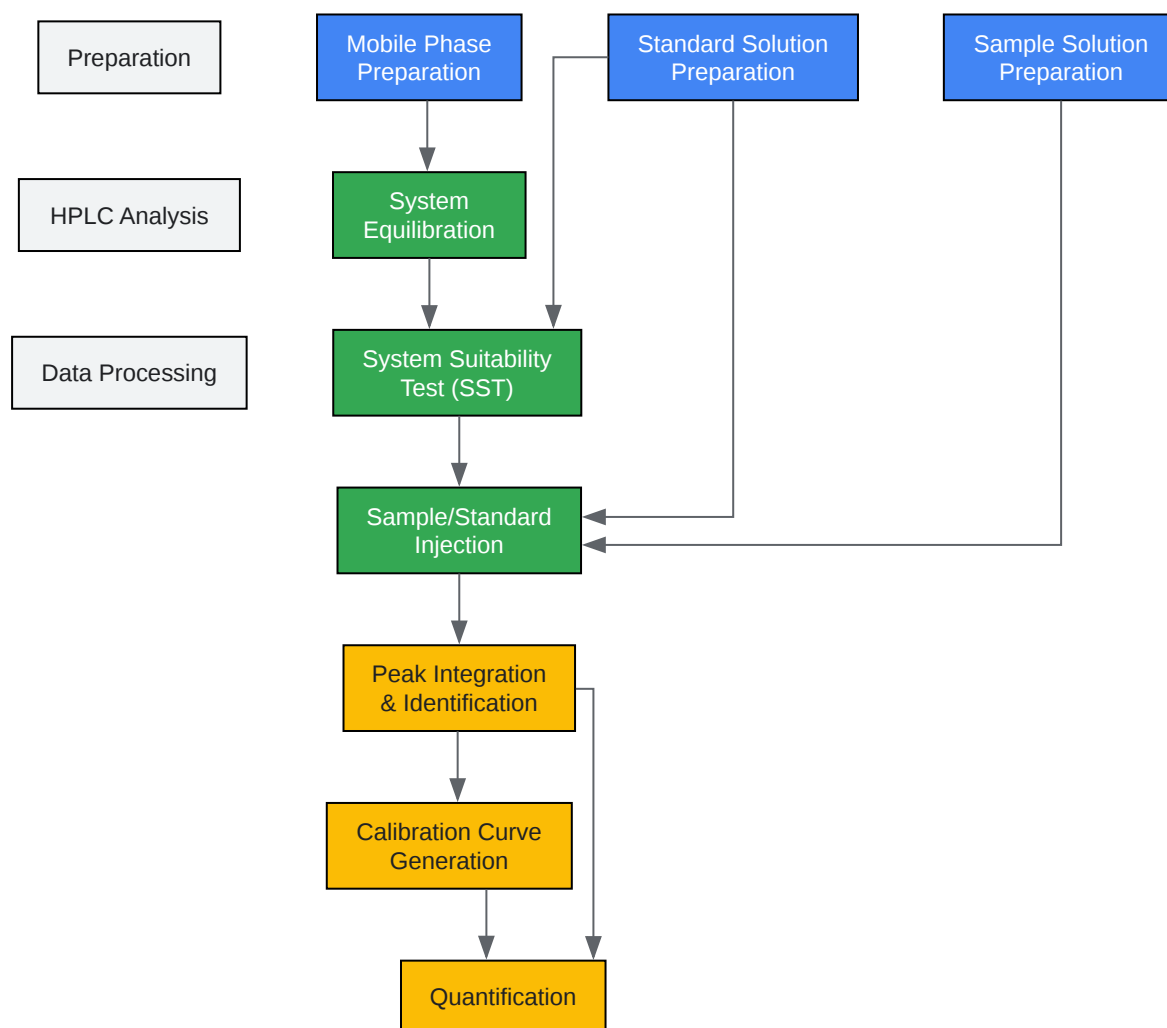
Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

- Inject a blank (diluent) to ensure that there are no interfering peaks.
- Perform a system suitability test by injecting one of the working standard solutions multiple times. The system is deemed suitable if the tailing factor is less than 2.0 and the number of theoretical plates is greater than 2000.
- Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample solutions.
- Calculate the concentration of **Calcium 2-oxo-3-phenylpropanoate** in the samples by comparing their peak areas to the calibration curve.

Visualizations

Below is a graphical representation of the experimental workflow for the HPLC analysis of **Calcium 2-oxo-3-phenylpropanoate**.



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Caption: HPLC Analysis Workflow.

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